2-(3,5-Dichlorophenoxy)ethanamine
Overview
Description
2-(3,5-Dichlorophenoxy)ethanamine is an organic compound characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenoxy)ethanamine typically involves the reaction of 3,5-dichlorophenol with ethylene oxide, followed by amination. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the phenoxy group. The process can be summarized as follows:
Step 1: 3,5-Dichlorophenol reacts with ethylene oxide in the presence of a base to form 2-(3,5-Dichlorophenoxy)ethanol.
Step 2: The resulting 2-(3,5-Dichlorophenoxy)ethanol undergoes amination with ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted phenoxyethylamines.
Scientific Research Applications
2-(3,5-Dichlorophenoxy)ethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering conformational states. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
- 2-(3,4-Dichlorophenoxy)ethylamine
- 2-(3,5-Dichlorophenoxy)triethylamine
- 2-(3,5-Dichlorophenoxy)propylamine
Comparison: 2-(3,5-Dichlorophenoxy)ethanamine is unique due to its specific substitution pattern and ethylamine group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQDWMDXIGLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218109 | |
Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67883-07-2 | |
Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067883072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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